4-(3-Iodophenoxy)thieno[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-iodophenoxy)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2OS/c13-8-2-1-3-9(6-8)16-12-11-10(4-5-17-11)14-7-15-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKJJAIBZGCYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=NC=NC3=C2SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 3 Iodophenoxy Thieno 3,2 D Pyrimidine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(3-Iodophenoxy)thieno[3,2-d]pyrimidine. A combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals.
High-Field ¹H and ¹³C NMR Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the thieno[3,2-d]pyrimidine (B1254671) core and the 3-iodophenoxy substituent.
Thieno[3,2-d]pyrimidine Protons: The pyrimidine (B1678525) proton (H2) would likely appear as a sharp singlet in the downfield region, typically around δ 9.2-9.4 ppm. The two protons on the thiophene (B33073) ring, H7 and H6, would present as a pair of doublets due to their ortho-coupling, with expected chemical shifts around δ 8.6 ppm and δ 7.7 ppm, respectively mdpi.com.
3-Iodophenoxy Protons: The four aromatic protons of the 3-iodophenoxy group would exhibit a complex splitting pattern. The proton at the C2' position (ortho to the oxygen and meta to the iodine) would likely be a triplet or a multiplet around δ 7.6-7.8 ppm. The proton at C6' (ortho to the oxygen) would likely be a doublet of doublets. The proton at C4' would be a triplet, and the proton at C5' would be a doublet of doublets, with their chemical shifts falling within the aromatic region of δ 7.1-7.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a total of 12 distinct signals for the 12 carbon atoms of the molecule, assuming no accidental signal overlap.
Thieno[3,2-d]pyrimidine Carbons: The carbon atoms of the pyrimidine ring (C2, C4, C4a, C7a) are expected in the δ 150-165 ppm range mdpi.com. The thiophene carbons (C5, C6, C7) would appear in the typical aromatic region of δ 120-140 ppm.
3-Iodophenoxy Carbons: The carbon attached to the ether oxygen (C1') would be found around δ 150-155 ppm. The carbon bearing the iodine atom (C3') would be significantly shifted upfield to approximately δ 90-95 ppm due to the heavy atom effect. The remaining aromatic carbons (C2', C4', C5', C6') would resonate in the δ 115-135 ppm range.
Expected ¹H NMR Data
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H2 | ~9.2 - 9.4 | s (singlet) |
| H7 | ~8.5 - 8.7 | d (doublet) |
| H6 | ~7.6 - 7.8 | d (doublet) |
| H2' | ~7.6 - 7.8 | t (triplet) |
| H4' | ~7.1 - 7.3 | t (triplet) |
| H5' | ~7.4 - 7.6 | dd (doublet of doublets) |
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C2 | ~154 |
| C4 | ~163 |
| C4a | ~157 |
| C5 | ~120 |
| C6 | ~128 |
| C7 | ~135 |
| C7a | ~160 |
| C1' | ~153 |
| C2' | ~125 |
| C3' | ~94 |
| C4' | ~132 |
| C5' | ~131 |
Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for the definitive assignment of the structure.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton correlations. Key correlations would be observed between the adjacent thiophene protons (H6 and H7) and among the protons on the 3-iodophenoxy ring, confirming their relative positions.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools for structural elucidation as it reveals long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would include:
The ether linkage confirmation through a correlation between the phenoxy protons (e.g., H2' and H6') and the C4 carbon of the pyrimidine ring.
Correlations from the pyrimidine proton H2 to carbons C4 and C7a, confirming the fusion of the rings.
Correlations from the thiophene protons H6 and H7 to carbons within the fused heterocyclic system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be particularly useful for determining the preferred conformation around the C4-O-C1' ether linkage by observing spatial correlations between the protons of the phenoxy ring (e.g., H2' and H6') and the protons of the thienopyrimidine core (e.g., H2 or H7).
¹⁵N NMR Spectroscopy for Nitrogen Heteroatom Characterization
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms in the pyrimidine ring.
The spectrum is expected to show two signals for the non-equivalent nitrogen atoms, N1 and N3.
Based on data for similar heterocyclic systems, the pyridine-like nitrogen (N1) would resonate at a different chemical shift than the nitrogen adjacent to the C4-substituent (N3) science-and-fun.de. The typical chemical shift range for pyridine-like nitrogens is δ 230-330 ppm, while amide-like nitrogens appear further upfield science-and-fun.de.
Due to low natural abundance and sensitivity, ¹⁵N chemical shifts are most commonly determined indirectly using inverse-detected experiments like ¹H-¹⁵N HMBC. This experiment would show correlations from nearby protons (like H2) to the nitrogen atoms, allowing for their assignment.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Identification of Characteristic Functional Group Frequencies
The vibrational spectra of this compound would be characterized by several key absorption bands.
Aromatic C-H Stretching: Bands for the aromatic C-H stretching vibrations of both the thienopyrimidine and phenoxy rings are expected in the 3100-3000 cm⁻¹ region.
C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyrimidine ring and the C=C bonds of both aromatic systems would result in a series of strong to medium bands in the 1620-1450 cm⁻¹ range mdpi.com.
Aryl Ether C-O-C Stretching: The characteristic asymmetric and symmetric stretching vibrations of the aryl ether linkage (Ar-O-Ar) would appear as strong bands, typically around 1270-1230 cm⁻¹ (asymmetric) and 1050-1010 cm⁻¹ (symmetric).
C-S Stretching: The vibration associated with the carbon-sulfur bond in the thiophene ring typically appears in the 700-600 cm⁻¹ region researchgate.net.
C-I Stretching: A characteristic absorption band for the carbon-iodine bond is expected in the far-infrared region, typically around 600-500 cm⁻¹.
Out-of-Plane (OOP) Bending: Strong bands in the 900-675 cm⁻¹ region resulting from C-H out-of-plane bending can provide information about the substitution pattern of the aromatic rings.
Expected Characteristic Vibrational Frequencies
| Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N, C=C Stretch | 1620 - 1450 |
| Asymmetric C-O-C Stretch | 1270 - 1230 |
| Symmetric C-O-C Stretch | 1050 - 1010 |
Conformational Insights from Vibrational Spectra
While primarily used for functional group identification, vibrational spectroscopy can offer limited insights into the molecule's conformation. The rotational freedom around the C-O ether bond can lead to different conformers (rotamers), which may be distinguishable in the vibrational spectrum. Specific low-frequency modes, particularly those involving the skeletal vibrations of the entire molecule, can be sensitive to the dihedral angle between the plane of the phenoxy group and the thienopyrimidine ring system. Theoretical calculations are often required to assign these conformational-sensitive modes.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption spectrum of this compound, while not extensively documented in publicly available literature, can be inferred from the analysis of its constituent aromatic systems: the thieno[3,2-d]pyrimidine core and the 3-iodophenoxy substituent. The UV-Vis spectrum is expected to exhibit complex absorption bands arising from various electronic transitions within the molecule.
Analysis of Electronic Transitions and Conjugation Pathways
The electronic structure of this compound is characterized by the interaction of the π-systems of the thienopyrimidine bicycle and the iodinated phenyl ring, linked by an ether oxygen atom. The conjugation pathway extends across the fused heterocyclic system and is influenced by the phenoxy group.
The UV-Vis absorption bands of thieno[3,2-d]pyrimidine derivatives are typically attributed to π → π* and n → π* transitions. nih.govresearchgate.net The high-energy bands in the deep UV region are generally assigned to π → π* transitions within the aromatic rings. The thieno[3,2-d]pyrimidine scaffold itself is a chromophore, and its substitution pattern significantly modulates the absorption characteristics. nih.gov
The presence of the 3-iodophenoxy group at the C4 position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted thieno[3,2-d]pyrimidine. This is due to the extension of the conjugated system through the ether linkage. The iodine atom, being a heavy atom, can also influence the electronic transitions through spin-orbit coupling, which may affect the probability of intersystem crossing to the triplet state. rsc.org The lone pairs on the ether oxygen can participate in n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands.
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
Electrospray Ionization Collision-Induced Dissociation (ESI-CID) Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like this compound, typically producing the protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion in the gas phase induces fragmentation, providing valuable structural information. wikipedia.org
Predicted Fragmentation Pathways:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description of Neutral Loss |
| [M+H]⁺ | [C₆H₄IO]⁺ | Loss of the thieno[3,2-d]pyrimidine moiety |
| [M+H]⁺ | [C₇H₅N₂S]⁺ | Loss of the 3-iodophenol |
| [M+H]⁺ | [M+H - I]⁺ | Loss of an iodine radical |
The relative abundance of these fragment ions would depend on the collision energy and the intrinsic stability of the ions formed. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. nih.gov For this compound (C₁₄H₉IN₂OS), HRMS is essential to confirm its molecular formula.
The theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O, ³²S). The measured exact mass of the protonated molecule [M+H]⁺ from an HRMS experiment would be compared to the calculated value to confirm the elemental formula with a high degree of confidence, typically within a few parts per million (ppm).
Theoretical Exact Mass Data:
| Compound | Molecular Formula | Calculated Exact Mass (Monoisotopic) |
| This compound | C₁₄H₉IN₂OS | 395.9480 |
Morphological and Crystalline Structure Analysis by Scanning Electron Microscopy (SEM)
Scanning electron microscopy (SEM) is a powerful technique for visualizing the surface morphology and crystalline structure of solid materials at the micro- and nanoscale. mdpi.com An SEM analysis of a solid sample of this compound would provide insights into its particle size, shape, and surface texture. nih.gov
The information obtained from SEM can be crucial for understanding the material's physical properties, such as its solubility and dissolution rate, which are important in various applications. The appearance of well-defined crystalline structures, such as needles, plates, or prisms, would indicate a high degree of crystallinity. In contrast, an amorphous sample would likely appear as irregular particles with no distinct faceting. The method of synthesis and purification can significantly influence the resulting morphology of the compound. nih.gov
While specific SEM images for this compound are not available in the reviewed literature, such an analysis would be a standard characterization step for this compound in a solid state.
In Depth Computational and Theoretical Investigations of 4 3 Iodophenoxy Thieno 3,2 D Pyrimidine
Quantum Chemical Calculation Methods for Molecular Properties
Quantum chemical calculations are indispensable tools for elucidating the geometric and electronic properties of molecules from first principles. These methods allow for the prediction of a wide range of molecular characteristics that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is particularly well-suited for the study of medium to large-sized molecules like 4-(3-iodophenoxy)thieno[3,2-d]pyrimidine.
The process typically begins with geometry optimization , where the DFT calculations are used to find the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. This involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would reveal crucial information about bond lengths, bond angles, and dihedral angles, particularly the orientation of the phenoxy group relative to the thienopyrimidine core.
Following geometry optimization, a detailed electronic structure analysis can be performed. This includes the calculation of the molecular orbital energies, the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP, for instance, is valuable for identifying the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Ab Initio Methods (e.g., MP2, Coupled Cluster (CCSD(T)), CASPT2) for High-Accuracy Calculations
For situations demanding higher accuracy, ab initio methods provide a more rigorous, albeit computationally more expensive, alternative to DFT. These methods are derived directly from the Schrödinger equation without the use of empirical parameters.
Møller-Plesset perturbation theory (MP2) is one of the simplest ab initio methods that includes electron correlation, which is neglected in the basic Hartree-Fock theory. It offers a significant improvement in accuracy for many systems.
For even greater precision, the Coupled Cluster (CC) method, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry. It is capable of providing highly accurate energies and properties, serving as a benchmark for other methods.
In cases where the electronic structure is more complex, such as in the study of excited states or molecules with significant multi-reference character, the Complete Active Space with Second-Order Perturbation Theory (CASPT2) method is employed. rsc.org This approach is particularly useful for investigating photochemical processes and the electronic spectra of molecules like thieno[3,4-d]pyrimidine (B1628787) derivatives. rsc.org
Selection of Basis Sets and Consideration of Solvation Models in Theoretical Computations
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set . A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational cost. For a molecule containing a heavy atom like iodine, it is crucial to use basis sets that include effective core potentials (ECPs) to account for relativistic effects. Popular choices include the Pople-style basis sets (e.g., 6-31G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVTZ).
Furthermore, since many chemical and biological processes occur in solution, it is often necessary to include the effects of the solvent in the calculations. Solvation models are used to approximate the influence of the solvent on the molecule's properties. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. The choice of solvent can significantly impact the calculated properties, and therefore, should be selected to mimic the experimental conditions as closely as possible.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting the chemical reactivity and stability of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
HOMO-LUMO Energy Gap and its Correlation with Chemical Reactivity and Stability
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for assessing the molecule's stability and reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. For this compound, calculating the HOMO-LUMO gap would provide valuable insights into its potential for participating in chemical reactions.
To illustrate the type of data generated, a hypothetical data table for the frontier molecular orbital energies of this compound is presented below. It is important to note that these values are for illustrative purposes only and are not the result of actual calculations on this specific molecule.
Interactive Table: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Determination of Ionization Potential (IP) and Electron Affinity (EA)
The energies of the frontier orbitals are also directly related to the Ionization Potential (IP) and Electron Affinity (EA) of a molecule. According to Koopmans' theorem, the negative of the HOMO energy provides an approximation of the ionization potential (the energy required to remove an electron), while the negative of the LUMO energy approximates the electron affinity (the energy released when an electron is added).
These values are crucial for understanding the electron-transfer properties of a molecule. A lower ionization potential indicates that the molecule is a better electron donor, while a higher electron affinity suggests it is a better electron acceptor. For this compound, these parameters would be essential for predicting its behavior in redox reactions and its potential interactions with biological macromolecules.
The following table provides a hypothetical representation of these calculated parameters.
Interactive Table: Hypothetical Reactivity Descriptors
| Parameter | Definition | Value (eV) |
| Ionization Potential (IP) | -EHOMO | 6.50 |
| Electron Affinity (EA) | -ELUMO | 1.80 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity and intermolecular interaction sites. nih.govfishersci.com
The MEP map of this compound is generated by calculating the electrostatic potential at the molecule's surface. This surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue representing areas of positive electrostatic potential (electron-poor).
A key feature expected on the MEP surface of this molecule is a "σ-hole". A σ-hole is a region of positive electrostatic potential located on a halogen atom, centered along the axis of the covalent bond connecting it to the rest of the molecule (in this case, the C-I bond). nih.govnih.gov This phenomenon arises from the anisotropic distribution of electron density around the iodine atom. researchgate.net While the sides of the iodine atom are electron-rich and thus exhibit a negative potential (often called the σ-lump), the outermost region along the C-I bond axis is electron-deficient and positive. nih.govresearchgate.net This positive σ-hole makes the iodine atom an electrophilic site, capable of forming attractive non-covalent interactions known as halogen bonds. nih.gov The magnitude of this positive potential generally increases with the polarizability and decreases with the electronegativity of the halogen, making iodine a prominent halogen bond donor. nih.gov
The MEP map provides a clear identification of the molecule's reactive sites.
Electrophilic Regions: The most significant electrophilic region is the σ-hole on the iodine atom, which will be the primary site for halogen bonding interactions. nih.govnih.gov The hydrogen atoms on the aromatic rings will also exhibit moderately positive potentials.
Nucleophilic Regions: Regions of negative electrostatic potential, or nucleophilic centers, are expected to be concentrated around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the phenoxy group due to the presence of lone pairs of electrons. nih.gov The π-systems of the thiophene (B33073) and phenyl rings can also act as weak nucleophilic regions. These sites are potential halogen bond acceptors. epa.gov
The interplay of these electrophilic and nucleophilic regions governs the molecule's ability to engage in various intermolecular interactions, which is crucial for its role in crystal engineering and molecular recognition.
Comprehensive Analysis of Halogen Bonding Interactions
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govresearchgate.net For this compound, the iodine atom serves as a potent halogen bond donor.
The formation of halogen bonds is primarily explained by two complementary theoretical models:
σ-Hole Concept: As discussed, this model is based on electrostatics. The positive potential of the σ-hole on the iodine atom is attracted to an electron-rich region (Lewis base), such as the lone pair of a nitrogen or oxygen atom, or the π-electrons of an aromatic system. nih.govresearchgate.netepa.gov The high directionality of the halogen bond, with interaction angles typically close to 180°, is a direct consequence of the σ-hole being located along the covalent bond axis. nih.gov
Molecular Orbital (MO) Theory: This model provides a more nuanced view involving charge transfer. The interaction can be described as a donation of electron density from a high-energy occupied orbital of the halogen bond acceptor (the Lewis base) to a low-energy unoccupied (antibonding) orbital of the halogen bond donor, specifically the σ*(C-I) orbital. nih.gov This charge transfer component contributes to the stability and covalent character of the halogen bond.
To gain quantitative insight into the nature of the iodine-mediated halogen bond, Energy Decomposition Analysis (EDA) is employed. EDA partitions the total interaction energy of a halogen-bonded dimer into physically meaningful components. While specific values for this compound are not available, the typical contributions for a strong halogen bond involving iodine are well-understood.
The interaction energy (ΔE_int) is generally decomposed as follows:
ΔE_int = ΔE_elec + ΔE_Pauli + ΔE_orb + ΔE_disp
Where:
ΔE_elec (Electrostatic): This term represents the classical electrostatic attraction between the unperturbed charge distributions of the interacting molecules, a key component in σ-hole interactions. beilstein-journals.orgrsc.org
ΔE_Pauli (Pauli Repulsion): This is the destabilizing term arising from the repulsion between filled orbitals of the interacting fragments at close distances. nih.gov
ΔE_orb (Orbital Interaction/Charge Transfer): This stabilizing term accounts for the charge transfer from the halogen bond acceptor to the donor (as described by MO theory) and polarization effects. beilstein-journals.orgnih.gov
ΔE_disp (Dispersion): This is a significant stabilizing contribution from London dispersion forces, arising from instantaneous electronic correlations. rsc.org
The table below shows a hypothetical but representative EDA for an iodine-mediated halogen bond, illustrating the typical magnitude of each component.
| Energy Component | Typical Contribution (kcal/mol) | Nature of Contribution |
| Electrostatic (ΔE_elec) | -5.0 to -15.0 | Strongly Stabilizing |
| Pauli Repulsion (ΔE_Pauli) | +8.0 to +20.0 | Destabilizing |
| Orbital Interaction (ΔE_orb) | -3.0 to -10.0 | Stabilizing |
| Dispersion (ΔE_disp) | -2.0 to -8.0 | Stabilizing |
| Total Interaction (ΔE_int) | -2.0 to -13.0 | Overall Stabilizing |
Note: This table is illustrative and not based on specific calculations for the target molecule.
Iodine-mediated halogen bonds are among the strongest and most directional of the halogen series (I > Br > Cl > F). nih.gov
Strength: The strength of the halogen bond formed by this compound will depend on the halogen bond acceptor. Interactions with strong Lewis bases like pyridinic nitrogens can lead to interaction energies comparable to strong hydrogen bonds. The presence of the electron-withdrawing thieno[3,2-d]pyrimidine (B1254671) scaffold can enhance the positive character of the σ-hole on the iodine, thereby strengthening the interaction. nih.gov
Directionality: The interaction exhibits marked directionality. The highest stability is achieved when the C-I···Y angle (where Y is the nucleophilic atom of the acceptor) is close to 180°. nih.govnih.gov Significant deviation from this linearity leads to a rapid decrease in interaction strength, as it moves the acceptor away from the center of the positive σ-hole and closer to the negative belt around the iodine atom, increasing Pauli repulsion. nih.gov This high degree of directionality makes halogen bonding a reliable tool in designing specific supramolecular assemblies.
Molecular Dynamics Simulations and Conformational Analysis
There is currently no publicly available research detailing molecular dynamics (MD) simulations or conformational analysis specifically for this compound. Such studies would be invaluable for understanding the dynamic behavior of the molecule, its flexibility, and the accessible conformations it can adopt in different environments. This information is crucial for predicting its interaction with biological targets. However, without specific studies, no data on its conformational landscape or dynamic properties can be presented.
Quantum Mechanical Topology (QMT) for Electron Density Distribution Analysis
Similarly, a search for studies applying Quantum Mechanical Topology (QMT), such as the Quantum Theory of Atoms in Molecules (QTAIM), to analyze the electron density distribution of this compound yielded no results. This type of analysis is essential for characterizing the nature of chemical bonds, identifying non-covalent interactions, and understanding the electronic properties that govern the molecule's reactivity and intermolecular interactions. The absence of such research means that a detailed analysis of its electronic structure based on QMT is not possible at this time.
Structure Activity Relationship Sar Methodologies and Theoretical Frameworks for Thienopyrimidine Derivatives
Quantitative Structure-Property Relationship (QSPR) Modeling Approaches
Quantitative Structure-Property Relationship (QSPR) modeling represents a key computational strategy to establish a mathematical correlation between the molecular structure of a compound and its physicochemical properties.
The foundation of QSPR modeling lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For thienopyrimidine derivatives, these descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.
In a typical QSPR study, a set of thienopyrimidine derivatives with known properties is selected. Their three-dimensional structures are optimized using computational chemistry methods like Density Functional Theory (DFT). Subsequently, a wide array of molecular descriptors is calculated for each molecule. These descriptors quantify various molecular features such as size, shape, branching, and electronic distribution. For instance, descriptors like molecular weight, logP (lipophilicity), and dipole moment are commonly used.
The next step involves selecting the most relevant descriptors that have a significant correlation with the property of interest. Techniques such as genetic algorithms or multiple linear regression are often employed for this purpose. The final predictive model is an equation that links the selected descriptors to the property being modeled.
Table 1: Examples of Molecular Descriptors Used in QSPR Studies of Heterocyclic Compounds
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight | The total mass of the molecule. |
| Topological | Wiener Index | Information about molecular branching. |
| Geometrical | Molecular Surface Area | The surface area of the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals. |
A critical aspect of QSPR modeling is the rigorous statistical validation of the developed models to ensure their predictive power and robustness. This is achieved through various validation techniques.
Internal validation is often performed using methods like leave-one-out cross-validation (LOO-CV). In this process, one compound is removed from the dataset, and the model is retrained on the remaining compounds. The property of the removed compound is then predicted and compared to its actual value. This process is repeated for each compound in the dataset. A high cross-validated correlation coefficient (Q²) indicates a model with good internal predictive ability.
External validation involves splitting the initial dataset into a training set and a test set. The model is developed using the training set and then used to predict the properties of the compounds in the test set, which were not used during model development. The predictive capability of the model is then assessed by how well it predicts the properties of the test set compounds. Parameters such as the squared correlation coefficient (R²) between the predicted and observed values for the test set are used to evaluate the model's external predictability. A robust QSPR model should have high values for both internal and external validation metrics.
Substructural Analysis for Correlation of Molecular Features with Chemical Properties
Substructural analysis is a more qualitative approach compared to QSPR. It involves identifying specific molecular fragments or substructures within a series of compounds and correlating their presence or absence with a particular chemical property or biological activity. For thieno[3,2-d]pyrimidine (B1254671) derivatives, this analysis helps in understanding the contribution of different parts of the molecule, such as the thienopyrimidine core, the phenoxy linker, and the iodine substituent in the case of 4-(3-Iodophenoxy)thieno[3,2-d]pyrimidine.
For example, the presence of the halogen bond donor (the iodine atom) on the phenoxy ring can significantly influence intermolecular interactions, potentially leading to enhanced binding affinity with biological targets. The thienopyrimidine core itself is a key pharmacophore in many biologically active molecules, and modifications to this core can drastically alter the compound's properties. By systematically modifying these substructures and observing the resulting changes in properties, researchers can build a qualitative SAR understanding.
Theoretical Descriptors of Chemical Reactivity and Selectivity
Theoretical descriptors derived from quantum chemistry calculations provide profound insights into the chemical reactivity and selectivity of molecules. These descriptors help in identifying the most probable sites for chemical reactions.
Fukui functions are a central concept in Density Functional Theory (DFT) and are used to describe the reactivity of different atomic sites within a molecule. The Fukui function, f(r), measures the change in electron density at a specific point r when the total number of electrons in the system changes.
There are three main types of Fukui functions:
f⁺(r): For nucleophilic attack (the site most likely to accept an electron).
f⁻(r): For electrophilic attack (the site most likely to donate an electron).
f⁰(r): For radical attack.
By calculating these functions for this compound, one can predict the most reactive sites. For instance, regions with a high f⁺(r) value would be susceptible to attack by nucleophiles, while those with a high f⁻(r) value would be prone to attack by electrophiles. This information is invaluable for predicting the outcomes of chemical reactions and understanding metabolic pathways.
Related to Fukui functions are the concepts of local softness (s(r)) and local hardness (η(r)). These descriptors provide a more refined picture of reactivity. Local softness is defined as the product of the Fukui function and the global softness (S) of the molecule (s(r) = f(r)S). A site with a high value of local softness is considered a "soft" site, implying it is more reactive.
The chemical potential (μ), on the other hand, is a global property of the molecule and is related to its electronegativity. It describes the tendency of electrons to escape from the system. In the context of a chemical reaction, electrons will flow from a molecule with a higher chemical potential (lower electronegativity) to one with a lower chemical potential (higher electronegativity).
Principles of Ligand-Based and Structure-Based Computational Approaches in SAR Studies
The exploration of Structure-Activity Relationships (SAR) for thienopyrimidine derivatives, a class of compounds recognized for their therapeutic potential, is greatly enhanced by computational methodologies. nih.gov These in silico techniques are broadly categorized into ligand-based and structure-based approaches. Both strategies aim to elucidate the relationship between a molecule's structure and its biological activity, thereby guiding the design of more potent and selective compounds.
Ligand-Based Computational Approaches
Ligand-based methods are employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. These approaches rely on the analysis of a set of molecules with known activities to derive a model that predicts the activity of new, untested compounds.
A key ligand-based technique is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with its biological target and elicit a specific response. By aligning a series of active thienopyrimidine derivatives, a common pharmacophore model can be generated. This model then serves as a template for designing new molecules that fit the required spatial and chemical features. For instance, a pharmacophore for thieno[3,2-d]pyrimidine-based phosphodiesterase 4 (PDE4) inhibitors was developed based on the structure of nitraquazone (B1200208) and related compounds, leading to the design and synthesis of new potent inhibitors. nih.gov
Another ligand-based approach involves the use of Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or "descriptors" (e.g., lipophilicity, electronic properties, and steric parameters). While not explicitly detailed for "this compound" in the provided context, the principles of QSAR are widely applied in medicinal chemistry to predict the activity of novel analogs.
Structure-Based Computational Approaches
When the 3D structure of the target protein is available, often through techniques like X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) methods can be utilized. These approaches provide a more direct understanding of how a ligand interacts with its binding site.
Molecular docking is a prominent structure-based technique. It involves computationally placing a ligand into the binding site of a target protein and predicting its binding orientation, conformation, and affinity. This method allows researchers to visualize the interactions between the ligand and amino acid residues in the binding pocket, such as hydrogen bonds and hydrophobic interactions. For example, molecular docking studies have been instrumental in understanding the binding modes of thieno[2,3-d] nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine derivatives with EGFR and PI3K enzymes. nih.gov Similarly, docking was used to predict the binding poses of novel thienopyrimidine derivatives with 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2). nih.gov
The insights gained from molecular docking are crucial for SAR analysis. For instance, docking studies on a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as PI3K inhibitors revealed that the morpholine (B109124) moiety is essential for binding to a valine residue in the hinge region of the enzyme. nih.gov This understanding helps explain why certain substitutions lead to increased or decreased activity.
The following table summarizes SAR findings for various thienopyrimidine derivatives, illustrating the types of data generated through experimental and computational studies.
| Compound Series | Target | Key SAR Findings | Computational Method Used | Reference |
| Thieno[2,3-d] nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidines | MCF-7, HCT-116, PC-3 cancer cell lines | The presence of a cyclopenta nih.govnih.govthieno[2,3-d] nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidinone core enhanced cytotoxicity. 2-(4-bromophenyl) and 2-(anthracen-9-yl) substitutions showed excellent potency against MCF-7 cells. | Molecular Docking (against EGFR and PI3K) | nih.gov |
| Thienopyrimidine Derivatives | 15-LOX, COX-1, COX-2 | A derivative with an unsubstituted acetohydrazide (compound 5) was most potent in reducing ROS levels. Hydrazones with 3-chlorophenyl or 4-bromophenyl groups also showed superior potency over reference drugs. | Molecular Docking (against 15-LOX and COX-2) | nih.gov |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines | PI3K isoforms (α, β, γ) | The morpholine moiety is crucial for binding. A 3-OH substitution on the 2-phenyl ring resulted in the best inhibitory activity against PI3Kβ and PI3Kγ. | Not explicitly stated, but SAR analysis was based on biological evaluation. | nih.gov |
| Thieno[3,2-d]pyrimidines | Tpl2 Kinase | The proposed binding mode suggests a potential flipped binding orientation depending on the substitution pattern. | Not explicitly stated, but binding mode was proposed. | nih.gov |
These computational approaches are often used in a complementary fashion. For example, a pharmacophore model can be used to screen large virtual libraries of compounds, and the top hits can then be subjected to more rigorous molecular docking studies to refine their binding poses and predict their affinities. This integrated computational strategy accelerates the drug discovery process by prioritizing the synthesis and testing of compounds with the highest probability of success.
Future Research Directions and Advanced Applications in Chemical Sciences
Development of Novel and Efficient Synthetic Routes for Complex Thienopyrimidine Architectures
The synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives is a cornerstone for their exploration. While established methods exist, future research will focus on developing more efficient, versatile, and environmentally benign synthetic strategies. The most prevalent synthetic pathways commence with 3-amino-thiophene-2-carboxylate derivatives, which are cyclized with a one-carbon source like formic acid or formamide to construct the pyrimidine (B1678525) ring. nih.govresearchgate.netmdpi.comekb.eg
Moreover, exploring scaffold-hopping strategies and multi-step synthetic routes can lead to the creation of structurally novel and complex architectures based on the thienopyrimidine framework. nih.govnih.gov These advanced synthetic methods are crucial for generating diverse chemical libraries for high-throughput screening in drug discovery and for creating bespoke molecules for materials science applications.
| Synthetic Strategy | Key Starting Materials | Typical Reagents | Key Advantages | Reference |
|---|---|---|---|---|
| Classical Cyclization | 3-Amino-thiophene-2-carboxylates | Formic acid, Formamide, Triethyl orthoformate | Well-established, reliable for core synthesis. | nih.govresearchgate.net |
| One-Pot Synthesis | Substituted Thiophenes, Lactams | POCl₃, Lawesson's reagent | Increased efficiency, reduced purification steps. | mdpi.comthieme-connect.com |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloro-thieno[3,2-d]pyrimidine, Phenols/Thiols | K₂CO₃, NaH, in DMF or other polar aprotic solvents | Direct method for introducing substituents at C4. | nih.govsrce.hr |
| Construction from Pyrimidine | 5-Ethoxycarbonylpyrimidine-4(3H)-thiones | Chloroacetic acid derivatives | Alternative route by building the thiophene (B33073) ring onto a pre-existing pyrimidine. | researchgate.net |
Advanced Computational Design of Thienopyrimidine Derivatives with Tunable Electronic Properties
Computational chemistry offers powerful tools for the rational design of novel thienopyrimidine derivatives with tailored electronic properties for specific applications. nih.gov Techniques such as Density Functional Theory (DFT) can be employed to investigate the impact of various substituents on the molecular structure, electronic distribution, and photophysical properties of the thienopyrimidine scaffold. researchgate.net
For 4-(3-Iodophenoxy)thieno[3,2-d]pyrimidine, computational studies can predict how modifications to the phenoxy ring or the thienopyrimidine core will alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This "tuning" is critical for applications in organic electronics, where the energy gap influences properties like charge transport and light absorption. For example, adding electron-donating groups is predicted to decrease the energy gap, which can be beneficial for photon harvesting. researchgate.net
In the context of medicinal chemistry, molecular docking and molecular dynamics (MD) simulations are invaluable for designing derivatives with enhanced binding affinity and selectivity for biological targets like protein kinases. tandfonline.comtandfonline.comrsc.org These simulations can elucidate the precise binding modes of ligands within a protein's active site, guiding the design of new compounds with improved therapeutic potential. nih.gov Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies can further refine lead compounds by predicting their drug-likeness and safety profiles early in the design process. tandfonline.com
| Computational Method | Primary Application | Predicted Properties | Potential Impact | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO/LUMO energies, energy gap, charge distribution, molecular geometry | Design of materials for organic electronics (e.g., photovoltaics, OFETs). | researchgate.net |
| Molecular Docking | Predicting Ligand-Protein Binding | Binding mode, binding affinity (scoring functions), key interactions | Rational design of enzyme inhibitors (e.g., kinase inhibitors) in drug discovery. | tandfonline.comtandfonline.com |
| Molecular Dynamics (MD) Simulations | Simulating Molecular Motion | Conformational stability of ligand-protein complexes, binding free energy | Confirmation of stable binding and understanding dynamic interactions over time. | nih.govtandfonline.com |
| ADMET Prediction | In Silico Pharmacokinetics | Drug-likeness, solubility, toxicity, metabolic stability | Early-stage filtering of drug candidates to reduce late-stage failures. | tandfonline.com |
Exploration of Halogen Bonding in Supramolecular Chemistry and Crystal Engineering with Iodophenoxy-Thienopyrimidines
The presence of an iodine atom on the phenoxy ring of this compound makes it an excellent candidate for studies in supramolecular chemistry, particularly involving halogen bonding. researchgate.net A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) due to an anisotropic distribution of its electron density, known as a σ-hole. mdpi.com
This iodine atom can form directional halogen bonds with Lewis basic sites (halogen bond acceptors), such as the nitrogen atoms of the pyrimidine ring or other suitable acceptor molecules. nih.gov The strength and directionality of these interactions are comparable to hydrogen bonds, making them a powerful tool in crystal engineering for the rational design of solid-state materials with specific structures and properties. mdpi.comrsc.org
Future research could focus on co-crystallizing this compound with various halogen bond acceptors to construct novel supramolecular assemblies. By systematically varying the acceptor molecule, it may be possible to control the packing arrangement and, consequently, the bulk properties of the resulting materials. The interplay between halogen bonding and other noncovalent interactions, such as π–π stacking of the aromatic rings, could lead to complex and functional architectures for applications in organic electronics and materials science. rsc.orgtuni.fi
| Component | Role in Halogen Bond | Specific Site | Potential Interacting Partners | Reference |
|---|---|---|---|---|
| Iodine Atom (on phenoxy group) | Donor | σ-hole on the iodine | Nitrogen atoms (e.g., in pyridines, pyrimidines), carbonyl oxygen, sulfur atoms. | mdpi.comnih.gov |
| Pyrimidine Nitrogens | Acceptor | Lone pair on N1 and N3 | Iodine, bromine, or chlorine atoms on other molecules (e.g., diiodotetrafluorobenzene). | nih.gov |
| Thiophene Sulfur | Acceptor (weak) | Lone pair on sulfur | Strong halogen bond donors. | tuni.fi |
Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Studies
Understanding and optimizing the synthesis of complex molecules like this compound requires detailed knowledge of reaction kinetics and mechanisms. Advanced spectroscopic techniques applied in-situ (in the reaction vessel) provide a powerful means to monitor reactions in real-time, offering insights that are often missed with traditional offline analysis. spectroscopyonline.com
Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentrations of reactants, intermediates, and products throughout a synthetic process. spectroscopyonline.com For example, in the synthesis of the target compound from a 4-chloro precursor, mid-IR spectroscopy could monitor the disappearance of the C-Cl vibration and the appearance of new bands corresponding to the C-O-C ether linkage. This real-time data allows for precise determination of reaction endpoints, identification of transient or unstable intermediates, and the development of detailed kinetic models.
These experimental observations, when coupled with computational studies, can provide a deep understanding of the reaction mechanism. elmergib.edu.ly For instance, spectroscopic data can help validate a proposed mechanistic pathway, such as the Thorpe-Ziegler cyclization sometimes used in thiophene synthesis, or elucidate the catalytic cycle in a cross-coupling reaction. researchgate.netresearchgate.net This knowledge is crucial for optimizing reaction conditions to maximize yield and purity, and for scaling up the synthesis from the laboratory to industrial production.
| Technique | Information Provided | Application Example | Reference |
|---|---|---|---|
| In-Situ FTIR/Raman Spectroscopy | Real-time tracking of functional group changes, concentration profiles of reactants/products. | Monitoring the conversion of a 4-chloro-thienopyrimidine to a 4-phenoxy derivative. | spectroscopyonline.com |
| In-Situ NMR Spectroscopy | Detailed structural information on all species in solution, identification of intermediates. | Observing the formation of transient intermediates during the cyclization step to form the pyrimidine ring. | spectroscopyonline.com |
| Mass Spectrometry | Identification of reaction components and intermediates by mass-to-charge ratio. | Detecting key intermediates in a multi-step, one-pot reaction sequence. | mdpi.com |
Q & A
Q. What are the common synthetic routes for preparing 4-(3-Iodophenoxy)thieno[3,2-d]pyrimidine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclization of 2-amino-3-thiophenecarboxamide derivatives with reagents like formamide, urea, or nitriles under controlled conditions . For example:
- Modified Niementowski Reaction : Heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C yields thieno[2,3-d]pyrimidine intermediates, which can be iodinated post-cyclization .
- Vilsmeier-Haack Reagent (DMF-POCl₃) : Efficient for synthesizing thieno[3,2-d]pyrimidin-4(3H)-ones at room temperature, followed by refluxing to introduce the 3-iodophenoxy group .
Optimization : Adjusting solvent polarity (e.g., xylene vs. toluene), catalyst loading (e.g., calcium chloride as a desiccant), and reaction time improves yields. For instance, using pyrrolidine in toluene with CaCl₂ enhances cyclization efficiency .
Q. How is the structural characterization of this compound typically performed in academic research?
Key techniques include:
- Single-Crystal X-Ray Diffraction : Resolves molecular conformation and substituent positioning (e.g., crystallographic data with R factor ≤ 0.069) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms iodine substitution .
- Mass Spectrometry (ESI-MS or GC-MS) : Validates molecular weight (e.g., m/z 591.68 for derivatives) and fragmentation patterns .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?
Discrepancies in antimicrobial or antitumor efficacy often arise from:
- Structural Variations : Substitutions (e.g., trifluoromethyl vs. nitro groups) alter electronic properties and bioactivity. For example, 4-(4-nitrophenoxy) derivatives exhibit stronger antibacterial activity than trifluoromethyl analogs .
- Experimental Design : Differences in assay conditions (e.g., bacterial strains, incubation time) can skew results. Standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC₅₀ comparisons) mitigate variability .
- Data Validation : Cross-referencing with orthogonal assays (e.g., in vivo models for in vitro hits) confirms activity .
Q. How can computational modeling be integrated with experimental data to predict the reactivity or biological targets of this compound derivatives?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like dihydrofolate reductase (DHFR) or kinase enzymes, guiding SAR for antitumor activity .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitution reactions .
- MD Simulations : Evaluate stability of ligand-protein complexes over time (e.g., RMSD < 2.0 Å for stable binding) .
Q. What methodologies are used to analyze the ecological and toxicological risks of this compound in preclinical research?
- Ames Test : Assess mutagenicity via Salmonella typhimurium strains TA98/TA100 .
- Daphnia magna Acute Toxicity : EC₅₀ values determine aquatic toxicity (e.g., LC₅₀ < 10 mg/L indicates high risk) .
- Biodegradation Studies : OECD 301F protocol evaluates persistence in environmental matrices .
Q. How do substituents on the thieno[3,2-d]pyrimidine core influence pharmacokinetic properties such as solubility and metabolic stability?
- LogP Optimization : Introducing polar groups (e.g., -OH, -NH₂) reduces logP, enhancing aqueous solubility but potentially increasing metabolic clearance .
- Cytochrome P450 Inhibition Assays : Liver microsome studies identify metabolic hotspots (e.g., iodine substituents slow oxidation due to steric hindrance) .
- Protease Stability : Incubation with human plasma (37°C, 24h) measures degradation rates, guiding prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
